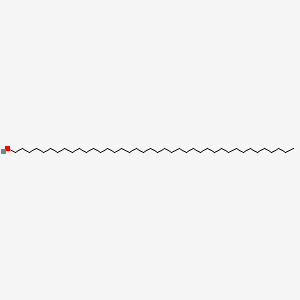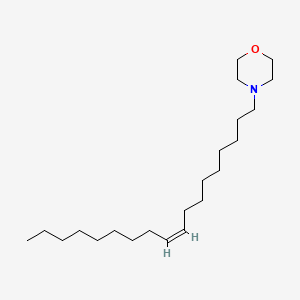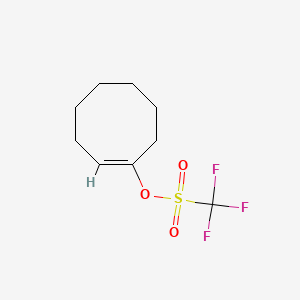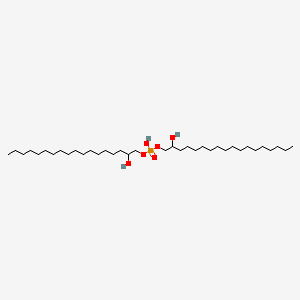
Bis(2-hydroxyoctadecyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyoctadecyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C36H75O6P and a molecular weight of 634.95 g/mol . This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyoctadecyl) hydrogen phosphate typically involves the esterification of phosphoric acid with 2-hydroxyoctadecanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-hydroxyoctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-hydroxyoctadecyl) hydrogen phosphate is used as a surfactant in various chemical reactions, aiding in the formation of emulsions and dispersions .
Biology: In biological research, this compound is used to study membrane dynamics and interactions due to its amphiphilic nature .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes .
Industry: Industrially, this compound is used in the production of lubricants, coatings, and other materials that require surfactant properties .
Wirkmechanismus
Mechanism of Action: The mechanism by which bis(2-hydroxyoctadecyl) hydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions and dispersions .
Molecular Targets and Pathways: The molecular targets of this compound include lipid bilayers and other amphiphilic structures. It interacts with these structures to alter their physical properties and enhance their stability .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but has shorter alkyl chains, leading to different physical properties.
Phosphoric acid di(2-ethylhexyl) ester: Another similar compound with different alkyl groups, affecting its solubility and reactivity.
Uniqueness: Bis(2-hydroxyoctadecyl) hydrogen phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties and make it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
85099-12-3 |
|---|---|
Molekularformel |
C36H75O6P |
Molekulargewicht |
634.9 g/mol |
IUPAC-Name |
bis(2-hydroxyoctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H75O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(37)33-41-43(39,40)42-34-36(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34H2,1-2H3,(H,39,40) |
InChI-Schlüssel |
MWYSDMPRHDTUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


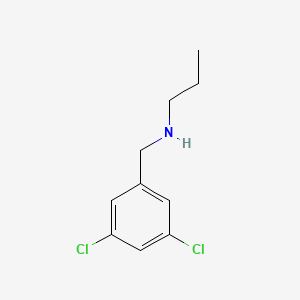
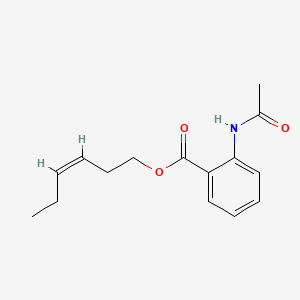
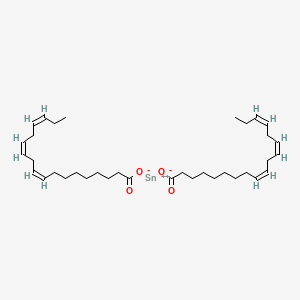
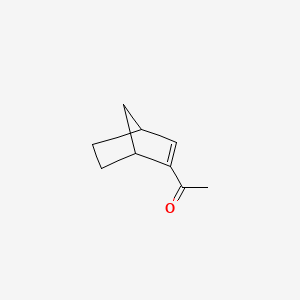

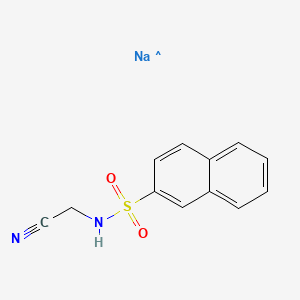
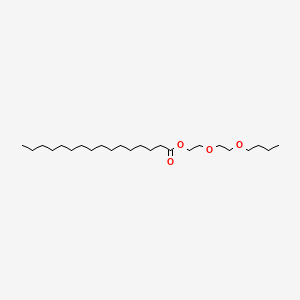
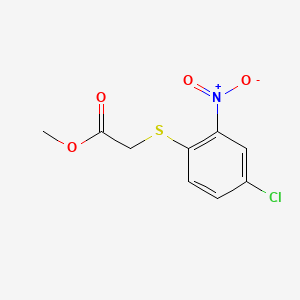
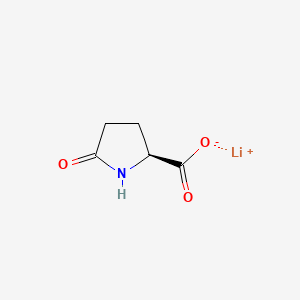
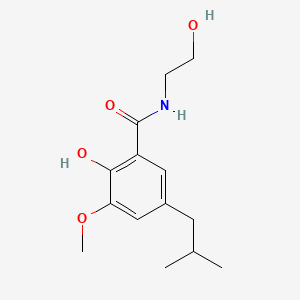
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
